6-Bromo-3,4-dimethylpyridazine
Description
Significance of Pyridazine (B1198779) Core Structures in Chemical Research
Pyridazine and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of pharmacological activities. rjptonline.orgresearchgate.net These activities include antibacterial, antifungal, anticancer, antihypertensive, and anti-inflammatory properties. rjptonline.orgresearchgate.netsarpublication.com The presence of two adjacent nitrogen atoms in the pyridazine ring imparts unique physicochemical properties, such as a high dipole moment and the capacity for dual hydrogen bonding, which are crucial for drug-target interactions. nih.gov The pyridazine nucleus is a versatile building block, allowing for easy functionalization at various positions on the ring, which enables the design and synthesis of novel therapeutic agents. scholarsresearchlibrary.comresearchgate.net The incorporation of the pyridazine moiety into larger molecules has led to the development of drugs with diverse therapeutic applications. researchgate.net
The broad spectrum of biological activities associated with pyridazine derivatives continues to drive research into new synthetic methodologies and the exploration of their therapeutic potential. eurekaselect.com From targeting aberrant tumor metabolism to modulating cell signal transduction, pyridazine-containing compounds have shown promise in addressing complex diseases. nih.gov
Overview of Brominated Heterocycles as Versatile Synthetic Building Blocks
Brominated heterocycles are highly valued in organic synthesis for their role as versatile intermediates. researchgate.net The bromine atom acts as a useful handle for a variety of chemical transformations, most notably in metal-catalyzed cross-coupling reactions. researchgate.netwikipedia.org These reactions, such as the Suzuki and Sonogashira couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. wikipedia.orgbeilstein-journals.org
The reactivity of the carbon-bromine bond facilitates nucleophilic substitution and the preparation of organometallic reagents, further expanding the synthetic utility of these compounds. researchgate.net The incorporation of bromine into a heterocyclic framework is a key strategy in medicinal chemistry for the rapid exploration of chemical space and the optimization of lead compounds. researchgate.netmdpi.com The strategic placement of a bromine atom can significantly influence the electronic properties and biological activity of the resulting molecule.
Research Trajectory and Current Academic Focus on 6-Bromo-3,4-dimethylpyridazine and Related Derivatives
Research on this compound and its analogs is primarily focused on leveraging its unique structural features for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The presence of the bromine atom at the 6-position of the pyridazine ring makes it a key substrate for cross-coupling reactions, allowing for the introduction of various functional groups.
The synthesis of related dimethylpyridine derivatives has been a subject of study, with various methods developed for their preparation. researchgate.net The chemical properties and potential applications of brominated pyridines and their derivatives are an active area of investigation. sigmaaldrich.comsigmaaldrich.comnih.govsigmaaldrich.com For instance, related bromo-dimethylpyridine compounds have been explored as intermediates in the synthesis of more complex molecules. chemical-suppliers.eupatsnap.com
The table below provides a summary of the key identifiers and properties of this compound.
| Property | Value |
| Molecular Formula | C6H7BrN2 |
| InChI | InChI=1S/C6H7BrN2/c1-4-3-6(7)9-8-5(4)2/h3H,1-2H3 |
| InChIKey | CCSQHDUFFAISAN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN=C1C)Br |
| Monoisotopic Mass | 185.97926 Da |
| Predicted XlogP | 1.6 |
Table 1: Key Identifiers and Properties of this compound. Data sourced from PubChem. uni.lu
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-3,4-dimethylpyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-3-6(7)9-8-5(4)2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSQHDUFFAISAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1520953-06-3 | |
| Record name | 6-bromo-3,4-dimethylpyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 6 Bromo 3,4 Dimethylpyridazine and Its Precursors
Strategies for the Construction of the Dimethylpyridazine Scaffold
The formation of the 3,4-dimethylpyridazine (B1338499) framework is a critical first step. Various synthetic routes have been developed, each offering distinct advantages in terms of starting materials, efficiency, and scalability. These methods include cycloaddition reactions, classical condensation reactions, and innovative ring transformation approaches.
Cycloaddition Approaches (e.g., Inverse Electron Demand Diels-Alder Reactions)
Cycloaddition reactions provide a powerful and convergent method for assembling the pyridazine (B1198779) ring. The Inverse Electron Demand Diels-Alder (iEDDA) reaction is a particularly noteworthy example, offering high regioselectivity in the synthesis of functionalized pyridazines. uzh.ch This reaction typically involves the cycloaddition of an electron-deficient diene, such as a 1,2,4,5-tetrazine, with an electron-rich dienophile. For instance, the Lewis acid-mediated iEDDA reaction between a 3-monosubstituted s-tetrazine and a silyl (B83357) enol ether can yield highly functionalized 3-bromo-pyridazines with excellent regiocontrol. uzh.ch This approach can be adapted to synthesize 3,4-disubstituted pyridazines, which are precursors to the target molecule. uzh.ch
Another cycloaddition strategy involves a three-step process starting from 2,3-disubstituted 2-cyclopropenecarboxylates. These precursors react with diazomethane (B1218177) to form 2,3-diazabicyclo[3.1.0]hex-2-ene adducts. Subsequent isomerization of these bicyclic intermediates with sodium methoxide (B1231860) yields 1,4-dihydropyridazine derivatives, which can then be oxidized to the final pyridazine-4-carboxylates. researchgate.net
Table 1: Examples of Cycloaddition Strategies for Pyridazine Synthesis
| Reaction Type | Reactants | Key Features | Reference |
| iEDDA Reaction | 3-Monosubstituted s-tetrazine, Silyl enol ether | Lewis acid mediated, high regioselectivity for 3-bromo-pyridazines. | uzh.ch |
| [4+1] Cycloaddition | 2,3-Disubstituted 2-cyclopropenecarboxylate, Diazomethane | Forms bicyclic adducts, followed by isomerization and oxidation. | researchgate.net |
Condensation Reactions (e.g., with Hydrazine (B178648) Hydrate)
The condensation of dicarbonyl compounds or their equivalents with hydrazine hydrate (B1144303) is a classical and widely used method for constructing the pyridazine ring. This approach is valued for its simplicity and the availability of starting materials. For example, the reaction of hexane-2,5-dione with hydrazine monohydrate, followed by aromatization using a palladium on carbon (Pd/C) catalyst, yields 3,6-dimethylpyridazine. chemicalbook.com While this produces a different isomer, the fundamental strategy of using hydrazine to form the N-N bond and cyclize with a 1,4-dicarbonyl system is central.
More complex pyridazine systems can also be accessed through this methodology. For instance, 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one can be synthesized from the reaction of acetyl-containing furan-3-carboxylates with an excess of hydrazine hydrate. mdpi.com Similarly, the cyclization of 4-cyano-5,6-dimethylpyridazine-3(2H)-thione with hydrazine hydrate leads to the formation of 3-amino-4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine, demonstrating the versatility of hydrazine in constructing fused pyridazine systems. researchgate.netresearchgate.net
Table 2: Condensation Reactions for Pyridazine Ring Formation
| Starting Material | Reagent | Product | Reference |
| Hexane-2,5-dione | Hydrazine monohydrate, Pd/C | 3,6-Dimethylpyridazine | chemicalbook.com |
| Ethyl 4-acetyl-5-methylfuran-3-carboxylate | Hydrazine hydrate | 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one | mdpi.com |
| 4-Cyano-5,6-dimethylpyridazine-3(2H)-thione | Hydrazine hydrate | 3-Amino-4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine | researchgate.netresearchgate.net |
Ring Transformation Methodologies
Ring transformation reactions offer an alternative pathway to pyridazine scaffolds, often involving the rearrangement of other heterocyclic systems. These methods can provide access to substitution patterns that are difficult to achieve through traditional condensation or cycloaddition reactions. For example, photochemical isomerization of pyridazine-N-oxide derivatives can lead to various substituted pyridines, indicating the potential for skeletal rearrangements within this heterocyclic family. preprints.org While direct ring transformations leading to 3,4-dimethylpyridazine are less common, the principle of converting one heterocyclic ring into another remains a viable synthetic strategy. researchgate.netfree.fr For instance, the ring contraction of pyridines to form pyrrolidine (B122466) derivatives demonstrates the feasibility of skeletal reorganization in nitrogen-containing heterocycles. osaka-u.ac.jp
Regioselective Bromination Techniques for Pyridazine Systems
Once the 3,4-dimethylpyridazine scaffold is in hand, the next critical step is the introduction of a bromine atom at the C6 position with high selectivity. The electron-deficient nature of the pyridazine ring and the directing effects of the methyl substituents influence the outcome of electrophilic substitution reactions.
Direct Halogenation Protocols (e.g., using Bromine or N-Bromosuccinimide)
Direct bromination of the 3,4-dimethylpyridazine ring presents a challenge in achieving the desired C6 substitution. The pyridazine ring itself is deactivated towards electrophilic attack, and the positions of the methyl groups play a crucial role in directing incoming electrophiles. Studies on the free-radical bromination of unsymmetrical dimethylpyridines (lutidines) using N-bromosuccinimide (NBS) have shown that the position of bromination is highly selective. daneshyari.com In the case of 3,4-dimethylpyridine, bromination occurs exclusively at the methyl group at the 4-position, leading to a 4,4-dibrominated product rather than substitution on the aromatic ring. daneshyari.comdocsity.com This suggests that direct bromination of 3,4-dimethylpyridazine on the ring might be challenging and could lead to undesired side-products, such as benzylic bromination.
General methods for the bromination of deactivated aromatic compounds often require harsh conditions, such as using NBS in concentrated sulfuric acid or bromine in concentrated nitric acid, which could lead to a mixture of products or decomposition of the starting material. researchgate.netscirp.org Patents describing the bromination of pyridine (B92270) derivatives with reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in oleum (B3057394) highlight the need for potent electrophilic systems to overcome the ring's deactivation. google.com
Table 3: Reagents for Direct Bromination of Aromatic Systems
| Reagent | Conditions | Application | Reference |
| N-Bromosuccinimide (NBS) | Free radical initiator (AIBN or BPO), CCl4 | Allylic and benzylic bromination. daneshyari.comchadsprep.com | daneshyari.comchadsprep.com |
| N-Bromosuccinimide (NBS) | Concentrated H2SO4 | Bromination of deactivated aromatics. | researchgate.net |
| Bromine (Br2) | Concentrated HNO3 | Bromination of moderately deactivated aromatics. | scirp.org |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Oleum | Bromination of pyridine derivatives. | google.com |
Indirect Bromination via Precursor Functionalization
Given the challenges associated with the direct regioselective bromination of 3,4-dimethylpyridazine to obtain the 6-bromo isomer, indirect methods involving the functionalization of a precursor followed by a substitution reaction are often more effective. This strategy involves first introducing a different functional group at the desired position (C6), which can then be readily converted to a bromine atom.
A common approach is the use of organometallic intermediates. For example, a pyridazine ring can be functionalized with a boronic acid group. This boronic acid derivative can then undergo a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a bromine atom. This type of strategy has been successfully employed for the synthesis of other brominated pyridine derivatives, such as 2-bromo-3,5-dimethylpyridine. Another potential route involves the synthesis of a pyridazinone precursor. The hydroxyl group of the pyridazinone can be converted to a bromine atom using a brominating agent like phosphorus oxybromide (POBr3). This approach takes advantage of the different reactivity of the pyridazinone tautomer to achieve the desired functionalization.
Optimization of Reaction Conditions and Yields in Academic Synthesis
In academic research, the optimization of a synthetic protocol is a critical step to maximize product yield, minimize reaction time, and reduce the formation of impurities. This process involves systematically varying parameters such as temperature, reaction time, solvent, and the stoichiometry of reactants and catalysts. While specific optimization data for the direct synthesis of 6-Bromo-3,4-dimethylpyridazine is not extensively detailed in readily available literature, the principles can be illustrated by examining the synthesis of related heterocyclic intermediates.
The optimization process often begins by identifying key variables that influence the reaction outcome. For instance, in reactions involving bromination or cross-coupling, temperature and catalyst loading are crucial. A lower temperature might not provide sufficient activation energy for the reaction to proceed efficiently, leading to low yields, whereas an excessively high temperature could promote side reactions and decomposition, thereby decreasing the yield and purity of the desired product. rsc.org
A systematic approach, as shown in the hypothetical optimization table below (based on data for analogous reactions), is typically employed. Researchers will run a series of experiments, changing one variable at a time to isolate its effect.
Table 1: Illustrative Optimization of a Bromination Reaction
| Entry | Catalyst (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 0.03 | 40 | 15 | 81.2 |
| 2 | 0.03 | 50 | 15 | 85.5 |
| 3 | 0.03 | 60 | 15 | 88.8 |
| 4 | 0.03 | 70 | 15 | 86.1 |
| 5 | 0.05 | 60 | 15 | 89.1 |
| 6 | 0.05 | 60 | 10 | 84.3 |
| 7 | 0.05 | 60 | 20 | 87.9 |
This table is illustrative, based on typical optimization studies for heterocyclic synthesis, such as those found for dydrogesterone (B1671002) intermediates. rsc.org
Similarly, reaction time is optimized in conjunction with temperature. rsc.org Shorter reaction times may result in incomplete conversion of starting materials, while excessively long durations can lead to the formation of degradation products. rsc.org The choice of initiator, such as using photo-induction (e.g., specific UV wavelengths) instead of thermal initiation, can also dramatically affect reaction times and yields, sometimes reducing the process from hours to minutes while maintaining a good yield. rsc.org
Sustainable Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to reduce the environmental impact of chemical manufacturing. jubilantingrevia.com This involves designing processes that use less hazardous materials, minimize waste, and are more energy-efficient.
The development of greener synthetic routes for pyridazine derivatives has focused heavily on replacing volatile and toxic organic solvents and employing alternative energy sources to accelerate reactions. rsc.org
Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can serve as non-volatile, recyclable solvents and, in some cases, as catalysts. sioc-journal.cn Their use in the synthesis of pyridazine derivatives has been shown to dramatically reduce reaction times from days to hours and increase yields compared to conventional methods. sioc-journal.cn For example, the synthesis of 3,4,6-triarylpyridazines has been achieved in high yields at room temperature using a synergistic mixture of two ionic liquids, which can be recovered and recycled. ajgreenchem.comajgreenchem.com This approach avoids the use of toxic chemicals and simplifies product recovery. ajgreenchem.comajgreenchem.com
Water as a Solvent: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Ultrasound-assisted synthesis of pyridazine derivatives has been successfully carried out in water. growingscience.com This method allows for rapid reactions (3-5 minutes) and produces good to high yields of the target compounds, demonstrating a significant improvement over conventional heating methods that take much longer. growingscience.com
Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) is a key green chemistry tool that can dramatically accelerate reaction rates, often leading to higher yields and purer products in a fraction of the time required by conventional heating. rsc.orgnih.gov The synthesis of various pyridazine derivatives and their precursors has benefited from this technology. nih.gov For instance, new pyridazinium-based ionic liquids have been prepared in quantitative yields with significantly shorter reaction times using microwave irradiation compared to standard conditions. scirp.org Furthermore, multicomponent reactions to form complex molecules like thiazolyl-pyridazinediones are efficiently conducted under microwave heating, often in minutes, using eco-friendly catalysts. nih.gov
Table 2: Comparison of Conventional and Green Synthesis Methods for Pyridazine Derivatives
| Method | Solvent | Energy Source | Reaction Time | Yield (%) | Reference |
| Conventional | Ethanol | Reflux | 13 days | 64.0% | sioc-journal.cn |
| Ionic Liquid | [bmim]BF₄ | Stirring (80°C) | 6 hours | 85.5% | sioc-journal.cn |
| Conventional | Dioxane | Reflux | 30-60 min | ~70-80% | growingscience.com |
| Ultrasound | Water | Sonication | 3-5 min | 85-94% | growingscience.com |
| Conventional | Ethanol | Reflux | 10-12 hours | 60-75% | nih.gov |
| Microwave | Ethanol | Microwave (500W) | 4-8 min | 88-96% | nih.gov |
This table compiles data from various syntheses of pyridazine derivatives to illustrate the advantages of green chemistry techniques.
Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comrsc.org A high atom economy indicates that less waste is generated in the form of byproducts.
Synthetic routes with poor atom economy often use stoichiometric reagents that are not incorporated into the final product, generating significant waste. rsc.org To improve this, chemists design new synthetic pathways, such as multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, incorporating most or all of the atoms from the starting materials. bohrium.com The synthesis of pyridazines via three-component reactions of arylglyoxal hydrates, β-dicarbonyl compounds, and hydrazine hydrate is an example of a more atom-economical approach. growingscience.com
Solvent- and catalyst-free reactions represent an ideal in terms of atom economy and waste reduction. beilstein-journals.orgbeilstein-journals.org While not always feasible, heating a neat mixture of reactants can sometimes lead to the desired product with excellent yields, completely eliminating the need for solvents and catalysts that would otherwise contribute to the waste stream. beilstein-journals.orgbeilstein-journals.org Additionally, waste is minimized by using recyclable catalysts and solvents, such as the ionic liquids mentioned previously, which can be recovered and reused multiple times without a significant loss in activity. ajgreenchem.comajgreenchem.com
Reactivity and Reaction Mechanisms of 6 Bromo 3,4 Dimethylpyridazine
Cross-Coupling Reactions at the Bromine Center
The bromine atom on the 6-Bromo-3,4-dimethylpyridazine scaffold is readily displaced through various cross-coupling reactions, making it a versatile building block in organic synthesis. These reactions are fundamental for creating more complex molecules by forming new bonds at the C6 position.
Palladium-catalyzed reactions are among the most powerful tools for forming carbon-carbon bonds. nih.gov For a substrate like this compound, the bromine atom acts as an electrophilic partner, reacting with various nucleophilic reagents under palladium catalysis.
The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govchemspider.com This reaction is widely used to form biaryl or aryl-heteroaryl structures. chemspider.com The Stille reaction utilizes an organotin compound (organostannane) as the coupling partner. researchgate.net It is known for its tolerance of a wide variety of functional groups, though the toxicity of tin reagents is a significant drawback. researchgate.netnih.gov For the formation of C(sp²)-C(sp) bonds, the Sonogashira reaction is employed, which couples the aryl bromide with a terminal alkyne. researchgate.net This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. researchgate.net The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, following a Pd(0)/Pd(II) catalytic cycle. nih.gov
Table 1: General Conditions for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Nucleophile | Typical Catalyst | Typical Base | Typical Solvent |
|---|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, DMF |
| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄, Pd₂(dba)₃ | (Often not required) | Toluene, THF, DMF |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI | Et₃N, i-Pr₂NH | THF, DMF |
| Heck | Alkene | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile |
This table represents typical conditions and may require optimization for the specific substrate, this compound.
The catalytic cycles for these palladium-mediated reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki and Stille), and reductive elimination. researchgate.netgoogle.com
Oxidative Addition : The cycle begins with the active Pd(0) catalyst. The aryl bromide (Ar-Br) reacts with the Pd(0) species, which inserts itself into the carbon-bromine bond. This forms a Pd(II) intermediate (Ar-Pd-Br). chemspider.comgoogle.com This step is often the rate-determining step in the catalytic cycle. google.com
Transmetalation : In the Suzuki and Stille reactions, the organic group from the organoboron or organotin reagent is transferred to the palladium center, displacing the bromide. chemspider.comresearchgate.net In the Suzuki reaction, the base activates the organoboron compound to facilitate this transfer. chemspider.com This step results in a new Pd(II) intermediate (Ar-Pd-R).
Reductive Elimination : The final step is the reductive elimination, where the two organic groups (Ar and R) on the palladium center are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. chemspider.comgoogle.com
For the Heck reaction , the mechanism differs after oxidative addition. The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the aryl group onto the alkene. A subsequent β-hydride elimination releases the final substituted alkene product and a palladium-hydride species, which is then converted back to the Pd(0) catalyst by the base.
In the Sonogashira reaction , the mechanism involves two interconnected cycles. The palladium cycle is similar to the others, starting with oxidative addition. The copper cycle involves the deprotonation of the terminal alkyne by the amine base, followed by the formation of a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the Ar-Pd-Br complex, leading to the Ar-Pd-alkynyl intermediate, which then undergoes reductive elimination.
The choice of ligand coordinated to the palladium center is crucial for the success of cross-coupling reactions. Ligands stabilize the palladium catalyst, influence its reactivity, and can control selectivity. chemspider.com Typically, electron-rich and sterically bulky phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are used. chemspider.comscirp.org
Electron-donating ligands increase the electron density on the palladium atom, which generally accelerates the rate of oxidative addition. chemspider.com
Steric bulk of the ligands can promote the reductive elimination step and can also help in stabilizing the monoligated Pd(0) species, which is often the most active catalytic form. chemspider.com
Bidentate ligands , such as BINAP and DPPF, can prevent the formation of inactive palladium dimers and often lead to higher reaction rates and yields compared to monodentate ligands. nih.gov
For heteroaryl substrates like pyridazines, the choice of ligand can be particularly important to prevent catalyst inhibition by coordination of the ring nitrogen atoms to the palladium center. Ligands like BrettPhos and RuPhos have shown broad applicability in C-N cross-coupling reactions involving heteroaryl halides. mdpi.com
Nickel catalysts have emerged as a more cost-effective alternative to palladium for cross-coupling reactions. nih.gov Nickel-catalyzed reactions can couple aryl halides with a variety of organometallic reagents, including organozinc (Negishi coupling) and Grignard reagents (Kumada coupling), as well as alkyl halides. nih.govrsc.org These reactions often proceed through similar mechanistic pathways involving Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles. For substrates like 2-chloropyridines, nickel catalysts with ligands such as bathophenanthroline have been shown to be effective for coupling with alkyl bromides. nih.gov While specific examples for this compound are scarce, its electronic properties suggest it would be a viable substrate for nickel-catalyzed cross-coupling reactions.
Beyond C-C bond formation, the bromine atom is a key site for constructing C-N and C-O bonds, which are prevalent in pharmaceuticals and other functional materials.
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms C-N bonds by coupling aryl halides with primary or secondary amines in the presence of a base. nih.gov The reaction's development has allowed for the synthesis of aryl amines under milder conditions than traditional methods. nih.gov The catalytic cycle is analogous to C-C coupling reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination. nih.gov The choice of ligand is critical, with bulky, electron-rich phosphine ligands being highly effective. mdpi.commdpi.com
Ullmann-type reactions are copper-catalyzed cross-couplings used to form C-N, C-O, and C-S bonds. patsnap.com Traditionally, these reactions required harsh conditions, such as high temperatures. patsnap.com However, modern advancements using ligands for the copper catalyst allow the reactions to proceed under much milder conditions. researchgate.net The mechanism is thought to involve a Cu(I)/Cu(III) catalytic cycle. patsnap.com These reactions are particularly useful for coupling aryl halides with alcohols, phenols, and nitrogen heterocyles.
Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura, Stille, Sonogashira, Heck)
Nucleophilic Aromatic Substitution on the Pyridazine (B1198779) Ring
The pyridazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This property makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr) , especially when a good leaving group like bromine is present.
In the SNAr mechanism, a nucleophile attacks an electron-poor carbon atom of the aromatic ring, leading to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is key to the reaction's feasibility. The negative charge in the Meisenheimer complex of a pyridazine can be delocalized onto the electronegative nitrogen atoms, which provides significant stabilization. stackexchange.com This stabilization facilitates the reaction compared to nucleophilic substitution on a less electron-deficient ring like benzene. In the final step, the leaving group (bromide) is expelled, and the aromaticity of the ring is restored.
For this compound, nucleophilic attack is expected to occur at the C6 position, leading to the displacement of the bromide ion. The adjacent nitrogen atom at the 1-position and the nitrogen at the 2-position both contribute to the electrophilicity of the C6 carbon, making it a prime site for nucleophilic attack.
Displacement of Bromine and other Leaving Groups
The bromine atom at the C6 position of this compound serves as an effective leaving group, particularly in nucleophilic substitution and metal-catalyzed cross-coupling reactions. The electron-deficient character of the pyridazine ring facilitates the displacement of the bromide ion by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism.
Furthermore, the C-Br bond is highly susceptible to oxidative addition by transition metal complexes, making it a valuable precursor for carbon-carbon and carbon-heteroatom bond formation. Palladium-catalyzed cross-coupling reactions are particularly advantageous for the functionalization of pyridazines due to the ready availability of coupling partners and the versatility of the methods. The electron-deficient nature of the pyridazine heterocycle facilitates the oxidative addition of palladium to the carbon-halogen bond, often without the need for highly specialized or expensive ligands.
| Reaction Type | Catalyst/Reagents | Product Type | Reference |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Base, Arylboronic Acid | 6-Aryl-3,4-dimethylpyridazine | |
| Stille Coupling | Pd Catalyst, Organostannane | 6-Alkyl/Aryl-3,4-dimethylpyridazine | |
| Sonogashira Coupling | Pd/Cu Catalyst, Terminal Alkyne | 6-Alkynyl-3,4-dimethylpyridazine | |
| Nucleophilic Substitution | Various Nucleophiles (e.g., amines, alkoxides) | 6-Substituted-3,4-dimethylpyridazines |
Influence of Substituents on Reactivity
The reactivity of the this compound molecule is a composite of the electronic effects of its constituent parts:
Pyridazine Core: The two nitrogen atoms exert a strong electron-withdrawing inductive effect, significantly reducing the electron density of the ring. This π-deficient character is the primary reason for the ring's low reactivity towards electrophiles and high reactivity towards nucleophiles.
Bromo Group: The bromine atom also has an electron-withdrawing inductive effect, further deactivating the ring towards electrophilic attack. While it has a weak electron-donating mesomeric effect, this is generally outweighed by its inductive effect in diazine systems.
Methyl Groups: The methyl groups at the C3 and C4 positions are electron-donating through induction and hyperconjugation. They slightly counteract the deactivating effects of the nitrogen atoms and the bromine, increasing the ring's electron density compared to an unsubstituted halopyridazine. This can subtly modulate the rates of nucleophilic and electrophilic reactions.
The net effect is a molecule primed for reactions involving the displacement of the bromine atom by nucleophiles or through catalytic cycles, while electrophilic attack on the ring remains challenging.
Electrophilic Aromatic Substitution and Functionalization of the Pyridazine Core
Direct electrophilic aromatic substitution (EAS) on the pyridazine core is exceptionally difficult. The electron-withdrawing nature of the nitrogen atoms severely deactivates the ring system towards attack by electrophiles. Moreover, under the strongly acidic conditions often required for EAS reactions (e.g., nitration, sulfonation), the nitrogen atoms are readily protonated, which further increases the ring's deactivation and makes substitution nearly impossible.
Nitration and Sulfonation Studies (if applicable)
Given the challenges of direct electrophilic attack, studies on the nitration and sulfonation of this compound are scarce. Direct nitration using standard mixed acid (HNO₃/H₂SO₄) conditions is generally not a viable synthetic route for pyridazines.
However, a common strategy to facilitate electrophilic substitution on pyridine-like heterocycles is through the corresponding N-oxide. The N-oxide group is electron-donating through resonance, which can activate the ring sufficiently for electrophilic attack to occur. Research has been conducted on the nitration of 3,4-dimethylpyridazine (B1338499) N-oxide derivatives, indicating this as a potential, albeit indirect, pathway to introduce a nitro group onto the pyridazine ring system. The position of nitration would be influenced by the directing effects of the N-oxide and the methyl groups.
| Reaction | Substrate | Conditions | Outcome | Reference |
| Nitration | 3,4-Dimethylpyridazine N-Oxide | Nitrating Agent (e.g., HNO₃/H₂SO₄) | Nitration on the pyridazine ring | |
| Direct Nitration | This compound | Standard nitrating conditions | Generally unsuccessful |
Functionalization at Methyl Positions
The methyl groups on the pyridazine ring offer alternative sites for functionalization. These positions are analogous to benzylic positions and can undergo reactions typical for such groups.
Radical Halogenation: Free-radical bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator is a common method for halogenating the side chains of heterocyclic compounds. The regioselectivity of this reaction would be influenced by the electronic effects of the pyridazine ring. The nitrogen atoms exert a deactivating inductive effect, which might influence the relative reactivity of the C3-methyl versus the C4-methyl group.
Condensation Reactions: The protons of the methyl groups exhibit a degree of acidity that can be enhanced by the protonation of the ring nitrogen atoms. This increased acidity facilitates deprotonation by a base, allowing the methyl groups to participate in condensation reactions with aldehydes and other electrophiles.
Radical Reactions Involving the Pyridazine Moiety
The electron-deficient pyridazine ring is a potential target for radical addition reactions. While less common than nucleophilic substitutions, radical reactions provide an alternative pathway for functionalization. The mechanism often involves the addition of a radical species to the π-system of the heterocycle. For instance, radical alkylation of N-alkoxypyridinium salts proceeds via the addition of an alkyl radical to the electron-deficient ring, forming a radical cation intermediate which then leads to the final product. A similar mechanistic pathway can be envisioned for this compound, where radical species could add to one of the ring carbons. The regioselectivity of such an addition would be governed by the stability of the resulting radical intermediate.
Exploration of Novel Reaction Pathways and Catalytic Systems
Modern synthetic chemistry has focused on developing novel catalytic systems to efficiently functionalize heterocyclic compounds like this compound. Transition metal catalysis, particularly with palladium, has proven to be a powerful tool.
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming new carbon-carbon bonds by reacting the C-Br position with various aryl- or vinylboronic acids. This reaction is noted for its mild conditions, tolerance of a wide range of functional groups, and high yields, making it a cornerstone in the synthesis of complex pyridazine derivatives. The development of new ligands and palladium precatalysts continues to expand the scope and efficiency of these transformations on pyridazine scaffolds.
Derivatization Strategies and Analogue Synthesis Based on 6 Bromo 3,4 Dimethylpyridazine
Systematic Synthesis of Pyridazine (B1198779) Libraries for Structure-Reactivity Studies
The generation of compound libraries from a common chemical scaffold is a cornerstone of modern medicinal chemistry and materials science, enabling the systematic exploration of structure-activity relationships (SAR) and structure-property relationships (SPR). 6-Bromo-3,4-dimethylpyridazine is an ideal starting material for such endeavors due to the C-Br bond's susceptibility to a wide array of palladium-catalyzed cross-coupling reactions.
This approach facilitates the rapid synthesis of a multitude of analogues where the bromine atom is replaced by various substituents, allowing researchers to finely tune the steric and electronic properties of the final compounds. The Suzuki-Miyaura coupling, which joins the pyridazine with a boronic acid or ester, is frequently employed to introduce aryl or heteroaryl moieties. Similarly, Sonogashira coupling can be used to install alkyne groups, while Buchwald-Hartwig amination allows for the formation of C-N bonds.
By performing these reactions in a parallel synthesis format, diverse libraries of 6-substituted-3,4-dimethylpyridazines can be efficiently assembled. The resulting compounds can then be screened for desired biological activities or material properties, with the data generated being used to build robust SAR models that guide the design of next-generation compounds.
Table 1: Representative Cross-Coupling Reactions for Pyridazine Library Diversification
| Reaction Type | Coupling Partner | Catalyst/Ligand | Product Class |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ | 6-Aryl-3,4-dimethylpyridazines |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | 6-Alkynyl-3,4-dimethylpyridazines |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃/Xantphos | 6-Amino-3,4-dimethylpyridazines |
| Stille | Organostannane | Pd(PPh₃)₄ | 6-Alkyl/Aryl-3,4-dimethylpyridazines |
Synthesis of Polyfunctionalized Pyridazine Scaffolds
Beyond simple substitution at the 6-position, this compound can be elaborated into more complex, polyfunctionalized scaffolds that offer multiple points for further chemical modification. researchgate.net This is achieved by employing sequential reaction strategies that modify different parts of the molecule in a controlled manner.
One common strategy involves an initial cross-coupling reaction to install a functionalized substituent at the 6-position. This new group may contain protected functional groups (e.g., esters, protected amines) that can be deprotected and reacted in subsequent steps. Another approach focuses on the functionalization of the methyl groups at the 3- and 4-positions. These groups can undergo radical halogenation or oxidation to introduce new reactive handles, such as halomethyl or carboxyl groups. These newly installed functionalities can then be used for further derivatization, leading to highly decorated and three-dimensional pyridazine structures. Such polyfunctional scaffolds are particularly valuable in drug discovery for creating molecules that can probe complex biological space.
Incorporation of this compound into Larger Molecular Architectures
The role of this compound extends to its use as a key building block for integration into larger and more complex molecular frameworks. researchgate.net Its defined geometry and electronic nature can impart specific, desirable properties to the target molecule, such as improved metabolic stability, modulation of lipophilicity, or the ability to form key interactions with a biological target like a protein or enzyme.
In the synthesis of novel pharmaceuticals, the 3,4-dimethylpyridazine (B1338499) moiety can be found as a core component or a significant substituent. For example, it can be coupled to other heterocyclic systems to create novel fused-ring systems or bi-heterocyclic compounds. The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, a crucial interaction in many drug-receptor binding events. The synthetic accessibility and predictable reactivity of the C-Br bond make it a reliable component for convergent syntheses, where complex fragments are prepared separately before being joined together in the final stages of a synthetic route.
Table 2: Examples of Incorporating the Pyridazine Moiety into Larger Structures
| Reaction | Coupling Partner Example | Resulting Structure Type |
|---|---|---|
| Suzuki Coupling | 4-(Pinacolboranyl)indole | 6-(Indol-4-yl)-3,4-dimethylpyridazine |
| Buchwald-Hartwig Amination | 4-Piperidinol | 6-(4-Hydroxypiperidin-1-yl)-3,4-dimethylpyridazine |
Development of Chiral Analogues and Stereoselective Synthesis
While this compound is an achiral molecule, the synthesis of chiral derivatives is a critical area of research, particularly for pharmaceutical applications where enantiomers of a drug can have vastly different biological activities. Stereoselective synthesis in this context involves introducing chirality into the molecule in a controlled fashion.
There are several strategies to achieve this:
Attachment of a Chiral Side Chain: The most direct method is to use a chiral nucleophile or coupling partner in reactions at the 6-position. For example, a Buchwald-Hartwig amination using a chiral amine would result in a chiral product.
Asymmetric Catalysis: Modern synthetic methods allow for the use of chiral catalysts to control the stereochemical outcome of a reaction. For instance, an asymmetric Suzuki-Miyaura coupling, employing a palladium catalyst with a chiral phosphine (B1218219) ligand, could be used to create atropisomers—molecules that are chiral due to restricted rotation around a single bond. This is particularly relevant when coupling the pyridazine to a bulky, ortho-substituted aryl group.
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the pyridazine scaffold to direct the stereochemistry of a subsequent reaction. After the desired transformation, the auxiliary is removed, leaving behind an enantiomerically enriched product.
The development of these stereoselective methods is essential for accessing single-enantiomer pyridazine derivatives, allowing for a precise investigation of their interactions with chiral biological systems. mdpi.com
Computational and Theoretical Chemistry Studies of 6 Bromo 3,4 Dimethylpyridazine
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic wavefunction and energy of a molecule. From this, a wide range of molecular properties can be derived, providing a deep understanding of the molecule's stability, reactivity, and electronic distribution.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A small HOMO-LUMO gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
Computational studies on related brominated heterocyclic compounds have determined these parameters to predict their behavior. For example, DFT calculations have been used to determine the HOMO-LUMO gaps for various complex brominated molecules, providing insights into their electronic properties and potential reactivity. nih.govnih.govresearchgate.netresearchgate.net
Table 1: Illustrative Calculated Frontier Orbital Energies and HOMO-LUMO Gaps for Brominated Heterocyclic Compounds
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine | -3.1033 | -0.7442 | 2.3591 |
| 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine | Not Specified | Not Specified | 4.343 |
Note: This data is for illustrative purposes to demonstrate the type of information obtained from DFT calculations on related molecules and is not specific to 6-Bromo-3,4-dimethylpyridazine. nih.govnih.govresearchgate.netresearchgate.net
Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Theoretical calculations are a valuable tool for predicting and interpreting spectroscopic data. Methods like DFT can be used to calculate various spectroscopic parameters, which can then be compared with experimental results to confirm the structure of a synthesized compound. mdpi.com For instance, the calculation of vibrational frequencies can aid in the assignment of bands in an infrared (IR) spectrum. nih.gov Similarly, theoretical methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, which are essential for structural elucidation. mdpi.com The prediction of electronic transitions using Time-Dependent DFT (TD-DFT) helps in understanding UV-Vis absorption spectra by identifying the molecular orbitals involved in the absorption of light. bhu.ac.in While specific computational spectroscopic studies on this compound are not detailed in the available literature, these methods are standard practice for characterizing novel heterocyclic compounds. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a dynamic view of molecular behavior. mdpi.com This approach is particularly useful for conformational analysis, allowing researchers to explore the different spatial arrangements (conformers) a molecule can adopt and their relative stabilities. Furthermore, MD simulations can explicitly model the effects of the surrounding environment, such as a solvent. mdpi.com This allows for the investigation of how solvent molecules interact with the solute, influencing its conformation, stability, and reactivity. Such simulations are crucial for understanding the behavior of molecules in realistic biological or chemical systems.
Theoretical Modeling of Reaction Mechanisms and Transition States
Computational chemistry offers indispensable tools for the detailed investigation of chemical reaction mechanisms. mdpi.com By mapping the potential energy surface of a reaction, theoretical models can identify the lowest energy path from reactants to products. This involves locating and characterizing the structures and energies of all stationary points, including reactants, products, intermediates, and, most importantly, transition states. mdpi.com The energy of the transition state determines the activation energy of the reaction, which is a key factor controlling the reaction rate. These theoretical models can provide insights into reaction kinetics, selectivity (chemo-, regio-, and stereoselectivity), and the role of catalysts, offering a level of detail that is often inaccessible through experimental methods alone. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Principles in the Context of Theoretical Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific physicochemical property. nih.govasianpubs.org The fundamental principle of QSAR is that the variations in the activity of a series of compounds are dependent on the changes in their molecular features. dovepress.com
In the context of theoretical design, QSAR models are developed by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobicity (e.g., log P). asianpubs.org Statistical methods, such as multiple linear regression, are then used to build a model that correlates these descriptors with the observed activity. nih.govasianpubs.org
For pyridazine (B1198779) derivatives, QSAR studies have been successfully applied to guide the design of new compounds with desired biological activities, such as vasorelaxant properties. nih.gov A statistically significant QSAR model can be used to predict the activity of novel, yet-to-be-synthesized pyridazine analogues, thereby prioritizing the synthesis of the most promising candidates and streamlining the drug discovery process. nih.govdovepress.com
Table 2: Common Types of Molecular Descriptors Used in QSAR Studies of Pyridazine Derivatives
| Descriptor Category | Examples | Relevance |
| Constitutional | Molecular Weight, Number of atoms/bonds | Describes the basic composition and size of the molecule. |
| Geometrical | Molecular Volume, Surface Area, Principal Moments of Inertia | Relates to the shape and size of the molecule, influencing its fit into a biological target. |
| Physicochemical | Log P (octanol-water partition coefficient), Molar Refractivity | Describes the hydrophobicity and polarizability of the molecule, affecting its transport and binding properties. asianpubs.org |
| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Atomic Charges | Quantifies the electronic distribution and reactivity, which is crucial for intermolecular interactions. asianpubs.org |
Computational Drug Design Principles Applied to Pyridazine Scaffolds
The pyridazine ring is a significant heterocyclic scaffold in medicinal chemistry, valued for its unique physicochemical properties that make it a favorable component in drug design. nih.gov Computational drug design, or computer-aided drug design (CADD), plays a pivotal role in the discovery and development of novel therapeutic agents based on pyridazine scaffolds. semanticscholar.org These in silico methods provide deep insights into drug-receptor interactions, predict the biological activity of novel compounds, and optimize their pharmacokinetic profiles, thereby accelerating the drug discovery pipeline and reducing costs. auctoresonline.org Key computational strategies applied to pyridazine scaffolds include molecular docking, quantitative structure-activity relationship (QSAR) analysis, and pharmacophore modeling. semanticscholar.orgnih.govnih.gov
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. nih.gov This method is extensively used to understand the binding mechanisms of pyridazine derivatives at the active sites of various biological targets and to rationalize their observed biological activities.
For instance, molecular docking has been instrumental in exploring the potential of pyridazine derivatives as:
Antihypertensive agents: Studies have shown favorable docking results of pyridazine derivatives with alpha A1 and beta 1 adrenergic receptors, suggesting their potential in managing hypertension. semanticscholar.org
Anti-inflammatory agents: Docking studies of novel pyrazole-pyridazine hybrids into the active site of cyclooxygenase-2 (COX-2) have revealed strong binding affinities, correlating with their potent in vitro inhibitory activity. nih.govrsc.org These studies often highlight key interactions, such as hydrogen bonding with essential amino acid residues like His90 in the COX-2 side pocket, which are crucial for selectivity and potency. nih.gov
Anticancer agents: The binding modes of 3,6-disubstituted pyridazine derivatives within the JNK1 pathway have been predicted and confirmed through molecular docking and dynamics, supporting their development as anticancer candidates. acs.org Similarly, in silico studies have proposed CDK2 as a probable target for certain pyridazine-urea derivatives, with docking exploring their interactions within the CDK2 binding site. researchgate.net
Antidiabetic agents: The antidiabetic potential of pyridazine derivatives has been investigated through in silico docking with targets like alpha-amylase. researchgate.net
The following table summarizes selected molecular docking studies performed on various pyridazine derivatives, highlighting the target protein and key findings.
| Pyridazine Derivative Class | Biological Target | Key Findings from Docking Studies | Potential Therapeutic Application |
| General Pyridazine Derivatives | Alpha A1 and Beta 1 Adrenergic Receptors | Favorable binding interactions observed. semanticscholar.org | Antihypertensive semanticscholar.org |
| Pyridazine Scaffolds | Cyclooxygenase-2 (COX-2) | Interaction with essential amino acid His90 in the COX-2 side pocket, explaining selectivity. nih.gov | Anti-inflammatory nih.gov |
| Pyrazole-Pyridazine Hybrids | Cyclooxygenase-2 (COX-2) | Respectable binding affinity towards the COX-2 active site. rsc.org | Anti-inflammatory rsc.org |
| 3,6-Disubstituted Pyridazines | JNK1 Pathway | Predicted and confirmed binding modes for anticancer activity. acs.org | Anticancer acs.org |
| Pyridazine-Urea Derivatives | Cyclin-Dependent Kinase 2 (CDK2) | Explored binding interactions within the CDK2 binding site. researchgate.net | Anticancer researchgate.net |
| General Pyridazine Derivatives | Alpha-amylase Receptor | Significant binding affinity, suggesting antidiabetic potential. researchgate.net | Antidiabetic researchgate.net |
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov These models help in predicting the activity of newly designed compounds and provide insights into the structural features that are critical for their biological function.
Several QSAR studies have been successfully applied to pyridazine derivatives:
A study on novel 3,6-disubstituted pyridazines developed a statistically significant 2D-QSAR model to validate their observed vasorelaxant activity. The model indicated a strong correlation between the structural descriptors and the biological response, suggesting its utility for designing more potent vasorelaxant agents. nih.gov
For a series of pyridazinone derivatives, a QSAR model was established to understand their fungicidal activities. The model revealed that parameters like the total energy of the molecule (AE) and the partition coefficient (log P) were key factors influencing the activity. asianpubs.org
In the context of antiproliferative agents, QSAR models using multiple linear regression (MLR) and artificial neural network (ANN) methods have been derived for pyrazine (B50134) derivatives, a related class of diazines. These models showed a high correlation between experimental and predicted activity values, aiding in the virtual screening of novel active compounds. semanticscholar.org
The table below presents examples of QSAR models developed for pyridazine and related scaffolds.
| Compound Series | Biological Activity | Modeling Method | Key Descriptors/Findings | Statistical Significance |
| 3,6-Disubstituted Pyridazines | Vasorelaxant Activity | CODESSA-Pro (2D-QSAR) nih.gov | A statistically significant model was obtained. nih.gov | R² = 0.811782, F = 17.9708 nih.gov |
| Pyridazinone Derivatives | Fungicidal Activity | Multiple Linear Regression (3D-QSAR) asianpubs.org | Total energy (AE) and log P were identified as key factors. asianpubs.org | Model established, specific statistical values not detailed in abstract. asianpubs.org |
| Pyrazine Derivatives | Antiproliferative Activity | Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) semanticscholar.org | High correlation between experimental and predicted activity. ANN model was more significant. semanticscholar.org | High correlation reported. semanticscholar.org |
Pharmacophore Modeling
Pharmacophore modeling is a powerful tool in drug design that involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target and elicit a biological response. researchgate.net
This approach has been effectively used for pyridazine scaffolds:
PTP1B Inhibitors: For pyridazine analogs acting as selective and non-competitive inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a target for type 2 diabetes treatment, CoMFA (Comparative Molecular Field Analysis) was used to generate a pharmacophoric model. This model helped in the de novo design of new, optimized ligands. nih.govlatrobe.edu.au Another study on pyridazine derivatives as PTP1B inhibitors developed a five-point pharmacophore model consisting of two hydrogen bond acceptors, two aromatic rings, and one hydrophobic group. researchgate.net
Drug Repurposing: In a study on pyridazinone-based molecules originally designed as formyl peptide receptor (FPR) ligands, pharmacophore-based inverse virtual screening was employed to identify new potential targets. This repurposing approach successfully identified aspartate aminotransferase as a valid target for this series of compounds. nih.govtandfonline.com
The following table summarizes pharmacophore models developed for pyridazine-based compounds.
| Target/Application | Pharmacophore Model Features | Computational Method | Outcome |
| Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors | Contours from CoMFA model served as a pharmacophoric model. nih.govlatrobe.edu.au | CoMFA (Comparative Molecular Field Analysis) and LeapFrog nih.govlatrobe.edu.au | Guided de novo design of optimized ligands. nih.govlatrobe.edu.au |
| Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors | Five-point model: 2 Hydrogen Bond Acceptors, 2 Aromatic Rings, 1 Hydrophobic group. researchgate.net | Pharmacophore Modelling researchgate.net | Identification of key structural features for PTP1B inhibition. researchgate.net |
| Drug Repurposing of Pyridazinone Analogues | Pharmacophore mapping against a large database of receptor-based models. nih.govtandfonline.com | Inverse Virtual Screening (iVS) nih.govtandfonline.com | Identified aspartate aminotransferase as a new potential target. nih.govtandfonline.com |
Advanced Analytical and Spectroscopic Methodologies in Research on 6 Bromo 3,4 Dimethylpyridazine
High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of "6-Bromo-3,4-dimethylpyridazine," providing exact mass measurements that are critical for confirming its elemental composition (C₆H₇BrN₂). uni.lu This precision allows for the differentiation between compounds with the same nominal mass but different atomic compositions. In research, HRMS is pivotal for elucidating mechanistic pathways of reactions involving this compound. By accurately identifying the mass of transient intermediates, by-products, and final products, researchers can piece together the step-by-step transformation process.
The technique often involves soft ionization methods, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), which keep the molecule intact, allowing for the observation of the molecular ion. The predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can further aid in its identification. uni.lu
Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 186.98654 | 126.4 |
| [M+Na]⁺ | 208.96848 | 140.3 |
| [M-H]⁻ | 184.97198 | 131.0 |
| [M+NH₄]⁺ | 204.01308 | 148.0 |
| [M+K]⁺ | 224.94242 | 129.9 |
Multinuclear NMR Spectroscopy for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of "this compound" in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous evidence of the compound's atomic connectivity.
¹H NMR: The proton NMR spectrum is expected to show three distinct signals: two singlets corresponding to the two non-equivalent methyl groups (at C3 and C4) and one singlet for the lone aromatic proton on the pyridazine (B1198779) ring (at C5).
¹³C NMR: The carbon NMR spectrum would reveal six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts of these signals provide information about the electronic environment of each carbon atom.
Multinuclear NMR: While ¹H and ¹³C are standard, NMR spectroscopy can be applied to other nuclei. huji.ac.il ¹⁵N NMR, for instance, could be used to probe the electronic structure of the pyridazine ring's nitrogen atoms.
For reaction monitoring, NMR spectroscopy allows for real-time or periodic analysis of a reaction mixture. By integrating the signals corresponding to the starting materials and products, researchers can quantify the conversion and yield over time, providing valuable kinetic data.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in the solid state. To perform this analysis on "this compound," a high-quality single crystal of the compound must first be grown.
Table 2: Illustrative Crystal Structure Data Obtainable via X-ray Crystallography
| Parameter | Example Data | Description |
|---|---|---|
| Crystal System | Monoclinic | The shape of the unit cell. |
| Space Group | P2₁/c | The symmetry elements within the unit cell. |
| a (Å) | 6.918 | Unit cell dimension. |
| b (Å) | 7.171 | Unit cell dimension. |
| c (Å) | 29.630 | Unit cell dimension. |
| β (°) | 93.92 | Unit cell angle. |
| Volume (ų) | 1466.8 | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
Note: Data in this table is illustrative, based on a related compound, to demonstrate the type of information generated. researchgate.net
Advanced Chromatographic Techniques for Purity Assessment and Mixture Separation
Advanced chromatographic techniques are essential for both the purification and purity analysis of "this compound."
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of a sample. Using a suitable stationary phase (e.g., C18) and mobile phase, HPLC can separate the target compound from impurities, starting materials, and by-products. A detector, such as a UV-Vis spectrophotometer, quantifies the relative amounts of each component, allowing for a precise purity determination, often expressed as a percentage of the total peak area.
Gas Chromatography (GC): For volatile and thermally stable compounds like "this compound," GC is another effective technique for purity assessment. When coupled with a mass spectrometer (GC-MS), it not only separates the components of a mixture but also provides mass data for each, aiding in their identification.
Column Chromatography: On a preparative scale, column chromatography is the standard method for purifying the compound after synthesis. nih.gov A solid stationary phase like silica (B1680970) gel is used to separate the desired product from other substances in the reaction mixture based on differences in polarity.
Application of Spectroscopic Techniques for Reaction Kinetics and Thermodynamics
Spectroscopic methods are fundamental in studying the kinetics and thermodynamics of reactions involving "this compound."
Reaction Kinetics: The rate of a chemical reaction can be monitored using techniques like UV-Vis or NMR spectroscopy. In UV-Vis spectroscopy, if the compound or its reaction product has a distinct chromophore, the change in absorbance at a specific wavelength can be measured over time. This data can be used to determine the reaction rate, rate constant, and reaction order. Similarly, time-resolved NMR spectroscopy can be used to track the decrease in the concentration of a reactant or the increase in the concentration of a product.
Thermodynamics: Variable-temperature NMR (VT-NMR) is a powerful tool for studying the thermodynamics of dynamic processes, such as conformational changes or restricted rotation around single bonds. By analyzing how the NMR spectrum changes with temperature, it is possible to calculate thermodynamic parameters like the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) for these processes.
Applications in Advanced Organic Synthesis and Materials Science
Utilization as a Key Building Block in the Synthesis of Complex Organic Molecules
6-Bromo-3,4-dimethylpyridazine is a valuable precursor for creating a variety of intricate organic structures. The presence of a bromine atom on the electron-deficient pyridazine (B1198779) ring allows for a range of chemical transformations, particularly cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds.
Nitrogen-containing heterocycles are fundamental components in pharmaceuticals, agrochemicals, and functional materials. frontiersin.orgu-szeged.hu Brominated pyridazines, such as this compound, are key intermediates in the synthesis of more complex heterocyclic systems. The bromo-substituent can be readily replaced through various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira reactions. researchgate.netnih.gov These reactions allow for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups at the 6-position of the pyridazine ring, thereby generating a diverse library of substituted 3,4-dimethylpyridazine (B1338499) derivatives.
For instance, a Suzuki-Miyaura coupling reaction can be employed to synthesize 6-aryl-3,4-dimethylpyridazines. This type of reaction typically involves a palladium catalyst, a base, and an arylboronic acid. The general applicability of such methods suggests that this compound can be a reliable starting material for producing a wide array of functionalized nitrogen-containing heterocycles. nih.govnih.gov
Below is a table illustrating potential cross-coupling reactions using this compound as a substrate.
| Reaction Name | Coupling Partner | Catalyst (Example) | Product Type |
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ | 6-Aryl-3,4-dimethylpyridazine |
| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 6-Alkyl/Aryl-3,4-dimethylpyridazine |
| Sonogashira | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂/CuI | 6-Alkynyl-3,4-dimethylpyridazine |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / Ligand | 6-Amino-3,4-dimethylpyridazine |
This table is illustrative and based on common cross-coupling reactions for bromo-heterocycles.
The synthesis of natural products often requires versatile and functionalized heterocyclic intermediates. rsc.orgmdpi.comnih.gov Pyridazine derivatives have been identified as general intermediates for the synthesis of certain natural product families, such as 6-C-alkylated DMDP-related compounds. nih.gov While direct and specific examples of this compound in the total synthesis of a natural product are not extensively documented in the scientific literature, its potential as a precursor can be inferred. The ability to selectively introduce various substituents at the C-6 position through cross-coupling reactions makes it a potentially useful starting point for constructing the core structures of more complex, biologically active molecules.
Role in the Development of Ligands for Catalysis
Nitrogen-containing heterocycles are of significant importance as ligands in transition-metal catalysis due to the ability of the nitrogen atoms to coordinate with metal centers. frontiersin.org The development of novel ligands is crucial for advancing catalytic processes. Pyridazine-based structures can be incorporated into multidentate ligands that stabilize metal catalysts and influence their reactivity and selectivity. For example, pyridylidene amine (PYA) ligands have been used in palladium catalysis for redox reactions. nih.gov
While specific research detailing the use of this compound to create catalytic ligands is limited, its chemical structure offers a platform for such development. The bromo group can be substituted with coordinating moieties, or the pyridazine nitrogen atoms can act as donor sites. The synthesis of Salan ligands and their palladium complexes for use in Suzuki-Miyaura reactions in aqueous media highlights the utility of N-heterocycles in catalyst design. nih.gov The 3,4-dimethylpyridazine core could be functionalized to produce novel bidentate or pincer-type ligands for various catalytic applications.
Incorporation into Functional Materials
The unique electronic and structural properties of pyridazine-containing molecules make them attractive candidates for incorporation into advanced functional materials. frontiersin.org
Conjugated polymers containing heterocyclic rings are widely investigated for their electronic properties and applications in devices like organic photovoltaics and flexible electronics. researchgate.netmdpi.com The electron-withdrawing nature of the pyridazine ring can be utilized to tune the electronic band gap of a polymer. Research on pyridazine-based monomers and polymers for photovoltaic applications has indicated their potential in organic solar cells. researchgate.net
This compound can be envisioned as a precursor to such polymeric materials. To be used as a monomer, it would first need to be converted into a polymerizable derivative, for example, by introducing groups suitable for polymerization reactions (e.g., boronic esters, vinyl groups, or additional halides for polycondensation reactions). The resulting polymers incorporating the 3,4-dimethylpyridazine unit could exhibit specific electronic and optical properties useful for organic electronics. researchgate.netmdpi.com
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding and halogen bonding. mdpi.com The structure of this compound contains features that could facilitate its participation in supramolecular assemblies. The nitrogen atoms can act as hydrogen bond acceptors, while the bromine atom can participate in halogen bonding, a significant interaction in crystal engineering. Although specific studies on the supramolecular assemblies of this compound are not widely reported, related studies on other halogenated pyridine (B92270) derivatives demonstrate the importance of these interactions in forming well-defined, multi-dimensional structures. mdpi.com
Interdisciplinary Research Perspectives and Future Directions
Integration of Flow Chemistry and Microfluidics in Pyridazine (B1198779) Synthesis
The synthesis of complex heterocyclic molecules like pyridazines often involves multi-step processes that can be challenging to scale up using traditional batch chemistry. Flow chemistry and microfluidics have emerged as powerful enabling technologies that offer significant advantages in terms of safety, efficiency, and scalability. chimia.ch The transition from batch to continuous-flow systems for the synthesis of nitrogen-containing heterocycles can lead to higher yields and greener processes. nih.gov
For the synthesis of 6-Bromo-3,4-dimethylpyridazine and its derivatives, flow chemistry could provide precise control over reaction parameters such as temperature, pressure, and reaction time. This is particularly valuable for managing exothermic reactions or handling hazardous intermediates that may be involved in the formation or functionalization of the pyridazine ring. chimia.ch Microfluidic reactors, with their high surface-area-to-volume ratio, enhance heat and mass transfer, leading to improved reaction rates and selectivity.
| Feature | Batch Synthesis | Flow Chemistry / Microfluidics |
| Process Control | Limited control over temperature and mixing gradients. | Precise control over reaction parameters. |
| Safety | Higher risk with exothermic reactions and hazardous reagents at scale. | Enhanced safety due to small reaction volumes and superior heat dissipation. |
| Scalability | Often requires re-optimization for different scales. | Seamless scaling by operating the system for longer durations. |
| Efficiency | Can suffer from lower yields and side product formation. | Often leads to higher yields, purity, and reduced waste. nih.gov |
| Intermediate Handling | Isolation of unstable intermediates can be difficult. | In-line generation and immediate use of reactive intermediates is possible. chimia.ch |
This table illustrates the general advantages of applying flow chemistry to the synthesis of pyridazine derivatives.
The integration of these technologies could accelerate the discovery of novel pyridazine-based compounds by enabling high-throughput screening of reaction conditions and building blocks.
Exploration of Photocatalytic and Electrocatalytic Transformations
Modern synthetic chemistry is increasingly turning to photocatalysis and electrocatalysis to drive reactions under mild conditions, often with novel selectivity. These methods offer powerful alternatives to traditional thermal reactions for the functionalization of heterocyclic compounds.
Photocatalytic Transformations: Visible-light photoredox catalysis, often employing ruthenium and iridium complexes, has opened new avenues for organic transformations by generating reactive radical intermediates under gentle conditions. nih.gov For a molecule like this compound, photocatalysis could be employed for a variety of transformations. For instance, the bromo-substituent could be leveraged in photoredox-mediated cross-coupling reactions. acs.org Furthermore, there is potential for the direct C-H functionalization of the pyridazine ring, a long-standing challenge in heterocyclic chemistry. The development of novel organophotocatalysts, which may include pyridazine derivatives themselves, continues to expand the scope of these reactions. researchgate.net
Electrocatalytic Transformations: Electrochemistry represents a sustainable and powerful tool for synthesis, relying on electricity to drive redox reactions. The electrocatalytic hydrogenation of nitrogen-containing aromatic compounds, such as pyridines, has been demonstrated at ambient temperature and pressure, offering a green alternative to high-pressure thermal hydrogenation. nih.govnih.govacs.org This methodology could be directly applicable to the pyridazine ring of this compound to yield di- or tetrahydro-pyridazine derivatives. Beyond reduction, electrocatalysis can be used for dehalogenation or to mediate cross-coupling reactions. Furthermore, pyridazine moieties have been used as bridging ligands in dinuclear metal complexes that act as electrocatalysts for processes like CO2 reduction, highlighting the compound's potential role not just as a substrate but as a component of catalytic systems. mdpi.com
| Transformation Type | Potential Application to this compound | Method |
| Hydrogenation | Reduction of the pyridazine ring. | Electrocatalysis nih.govnih.gov |
| Cross-Coupling | Functionalization at the C6 (bromo) position. | Photocatalysis, Electrocatalysis |
| C-H Functionalization | Direct introduction of new groups onto the pyridazine ring. | Photocatalysis researchgate.net |
| Dehalogenation | Replacement of the bromine atom with hydrogen. | Electrocatalysis |
| Ligand in Catalysis | Use as a scaffold in the design of new electrocatalysts. | Electrocatalysis mdpi.com |
This table summarizes potential modern catalytic transformations involving the this compound scaffold.
Development of Pyridazine-Based Probes for Chemical Biology Studies
Chemical probes are essential tools for interrogating biological systems, allowing for the study and manipulation of protein function in native cellular environments. mskcc.org The unique physicochemical properties of the pyridazine ring—such as its high dipole moment, dual hydrogen-bond accepting capacity, and weak basicity—make it an attractive scaffold for the design of such probes. nih.gov
Specifically, brominated pyridazine derivatives have shown significant promise in chemical biology. Bromo-pyridazinediones, for example, have been developed as reagents for the site-selective modification of cysteine residues in proteins. rsc.org This reactivity allows for the attachment of reporter tags, imaging agents, or therapeutic payloads to specific proteins, enabling a wide range of diagnostic and therapeutic applications.
Given this precedent, this compound could serve as a valuable core structure for a new generation of chemical probes. The bromine atom provides a reactive handle for covalent modification of biological targets, while the dimethylated pyridazine core can be further functionalized to tune properties like solubility, cell permeability, and target affinity. The development of such probes would facilitate the study of complex biological processes and could lead to new diagnostic tools.
Emerging Roles in Novel Chemical Technologies
The versatility of the pyridazine scaffold extends beyond traditional pharmaceuticals into materials science and other novel chemical technologies. Research has demonstrated the potential of pyridazine derivatives in a variety of advanced applications.
One notable area is in the development of Organic Light Emitting Diodes (OLEDs). Pyridazine-based iridium (III) complexes have been synthesized and investigated for their use in phosphorescent OLEDs, promising to lower manufacturing costs and improve device efficiency. liberty.edu
In a different technological sphere, certain imidazopyridazines have been shown to act as effective corrosion inhibitors for aluminum alloys, particularly in acidic environments. liberty.edu This points to a potential industrial application for pyridazine derivatives in materials protection. The ongoing exploration of pyridazine chemistry is likely to uncover further roles in areas such as functional polymers, molecular sensors, and agrochemicals. researchgate.net
Grand Challenges and Opportunities in Heterocyclic Chemistry Research
The field of heterocyclic chemistry, while mature, is continually evolving to meet new scientific challenges. openaccessgovernment.org Research on compounds like this compound is situated within several grand challenges and opportunities that will shape the future of the discipline.
Grand Challenges:
Sustainability: Developing synthetic methods that are more atom-economical, energy-efficient, and generate less waste is a paramount goal. This involves moving away from stoichiometric reagents and harsh conditions towards catalytic and greener methodologies like flow chemistry and electrocatalysis. openaccessgovernment.org
Complexity and Diversity: There is a constant need to develop methods for the rapid and efficient synthesis of complex, three-dimensional heterocyclic structures to explore new areas of chemical space.
Predictive Chemistry: Improving computational models to accurately predict the properties, reactivity, and biological activity of novel heterocyclic compounds remains a significant challenge.
Opportunities:
Interdisciplinary Research: The blurring of boundaries between traditional scientific disciplines presents immense opportunities. openaccessgovernment.org The application of heterocyclic compounds in chemical biology, materials science, and medicine is driven by collaboration between synthetic chemists, biologists, and engineers.
New Modalities: Heterocycles are critical components in emerging therapeutic modalities. For instance, the design of linkers in Proteolysis Targeting Chimeras (PROTACs) increasingly incorporates nitrogen heterocycles to improve pharmacological properties. nih.gov
Sequence-Defined Materials: Heterocyclic building blocks are being explored for the iterative synthesis of sequence-defined polymers, which could lead to new materials with tailored functions for applications in data storage and biomimicry. rsc.orgresearchgate.net
The future of research on this compound and related structures is intrinsically linked to these broader trends. By embracing sustainable synthesis, exploring interdisciplinary applications, and tackling the synthesis of increasingly complex targets, the vibrant field of heterocyclic chemistry will continue to provide solutions to major scientific challenges.
Q & A
Basic: What experimental strategies are recommended for optimizing the synthesis of 6-Bromo-3,4-dimethylpyridazine?
Methodological Answer:
- Step 1: Substrate Preparation
Ensure the pyridazine precursor (e.g., 3,4-dimethylpyridazine) is thoroughly dried to avoid side reactions. Use anhydrous solvents like dichloromethane or acetic acid to minimize hydrolysis . - Step 2: Bromination Conditions
Employ electrophilic bromination with controlled stoichiometry (e.g., 1.1–1.3 eq Br₂) in glacial acetic acid at 0–5°C to enhance regioselectivity. Catalysts like FeBr₃ or NaOAc (as in ) can improve yield . - Step 3: Workup
Quench the reaction with ice water to precipitate the product, followed by recrystallization from ethanol/water. Monitor purity via TLC (silica gel, ethyl acetate/hexane 3:7) .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Analysis
Use ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substitution patterns. The bromine atom induces deshielding in adjacent protons (δ ~8.5–9.0 ppm for pyridazine ring protons) . - HPLC-MS Validation
Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 201.0) and detect impurities . - Elemental Analysis
Cross-check C, H, N, and Br percentages against theoretical values (e.g., Br% ~39.8%) to confirm stoichiometry .
Advanced: How can regioselectivity challenges in bromination of dimethylpyridazine derivatives be addressed?
Methodological Answer:
- Electronic and Steric Control
Introduce electron-donating groups (e.g., methyl) at positions 3 and 4 to direct bromination to the electron-deficient C6 position. Steric hindrance from adjacent substituents can further block undesired sites . - Alternative Brominating Agents
Replace Br₂ with N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) for milder conditions. Monitor reaction progress via in-situ IR to detect intermediate formation . - Computational Pre-Screening
Use DFT calculations (e.g., Gaussian09) to model charge distribution and predict reactive sites. Compare with experimental results to refine synthetic pathways.
Advanced: What are the stability profiles of this compound under varying storage and reaction conditions?
Methodological Answer:
- Light Sensitivity
Store the compound in amber vials at –20°C under inert gas (Ar/N₂). Exposure to UV light can lead to debromination or dimerization, as observed in similar brominated heterocycles . - Thermal Stability
Conduct TGA/DSC analysis to determine decomposition thresholds (typically >150°C). Avoid prolonged heating in acidic media, which may cleave the pyridazine ring . - pH-Dependent Degradation
Test stability in buffered solutions (pH 2–12). Brominated pyridazines often hydrolyze in strong bases (pH >10), forming hydroxylated byproducts .
Advanced: How can computational modeling aid in predicting reaction pathways or biological activity of this compound?
Methodological Answer:
- Reactivity Prediction
Use molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., kinase enzymes). Focus on bromine’s role in binding affinity via halogen bonds . - Mechanistic Insights
Perform transition-state modeling (QM/MM methods) to identify rate-limiting steps in bromination. Compare activation energies for different regiochemical outcomes . - ADMET Profiling
Apply QSAR models (e.g., SwissADME) to predict solubility, metabolic stability, and toxicity. Cross-validate with experimental assays (e.g., microsomal stability tests).
Advanced: How should researchers resolve contradictions in reported physicochemical data for brominated pyridazines?
Methodological Answer:
- Cross-Validation Techniques
Replicate key experiments (e.g., melting point, solubility) using standardized protocols. For example, conflicting mp values may arise from polymorphic forms; use XRD to confirm crystal structure . - Meta-Analysis of Literature
Systematically compare data from peer-reviewed journals vs. patents. Prioritize studies with full experimental details (e.g., solvent purity, calibration standards) . - Collaborative Reproducibility
Partner with independent labs to verify contentious results. Publish raw datasets (NMR FIDs, HPLC chromatograms) for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
